molecular formula C16H18N4O6 B12643010 methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate

methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate

Cat. No.: B12643010
M. Wt: 362.34 g/mol
InChI Key: XTZUPJCHLFHQNE-UHFFFAOYSA-N
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Description

Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate is a complex organic compound that features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group at position 5. The benzoate moiety is then attached via a propoxy linker. Specific reagents and conditions, such as the use of sodium hydride for alkylation and various solvents like ethanol, are employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate is unique due to its specific substitution pattern and the presence of both pyrimidine and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H18N4O6

Molecular Weight

362.34 g/mol

IUPAC Name

methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate

InChI

InChI=1S/C16H18N4O6/c1-25-15(23)9-3-5-10(6-4-9)26-8-2-7-18-14(22)12-11(17)13(21)20-16(24)19-12/h3-6H,2,7-8,17H2,1H3,(H,18,22)(H2,19,20,21,24)

InChI Key

XTZUPJCHLFHQNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCNC(=O)C2=C(C(=O)NC(=O)N2)N

Origin of Product

United States

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